An In-Depth Technical Guide to 6-Fluoropyridine-2-carboxamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Fluoropyridine-2-carboxamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become an indispensable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, fluorinated pyridines represent a class of compounds with significant potential. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of 6-Fluoropyridine-2-carboxamide, a versatile building block in drug discovery and organic synthesis.
Physicochemical and Structural Properties
6-Fluoropyridine-2-carboxamide (CAS No: 369-03-9) is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below. The presence of the electronegative fluorine atom at the 6-position and the carboxamide group at the 2-position of the pyridine ring imparts unique electronic and steric characteristics to the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅FN₂O | [2] |
| Molecular Weight | 140.12 g/mol | [2] |
| Melting Point | 170 - 174 °C | [1] |
| Boiling Point (Predicted) | 324.5 ± 27.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.349 ± 0.06 g/cm³ at 20 °C | [1] |
| Solubility | Soluble in organic solvents like DMSO | [1] |
| logP (Predicted) | 0.53 | [1] |
| pKa (Predicted) | 13.37 ± 0.40 | [1] |
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic protons in the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxamide groups. Protons ortho and para to the fluorine atom will likely exhibit coupling with the ¹⁹F nucleus. The amide protons will appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the fluorine (C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons of the pyridine ring will also exhibit smaller two- and three-bond couplings to fluorine. The carbonyl carbon of the amide group will appear in the downfield region, typically around 160-170 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A strong absorption between 1650 and 1690 cm⁻¹ will correspond to the C=O stretching vibration of the amide. The N-H stretching vibrations of the primary amide will appear as two bands in the region of 3200-3400 cm⁻¹. The C-F stretching vibration will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.[3][4][5][6]
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 140. The fragmentation pattern would likely involve the loss of the amide group (CONH₂) or the fluorine atom.[7][8][9][10]
Synthesis and Reactivity
Synthetic Pathway:
A common and effective method for the synthesis of 6-Fluoropyridine-2-carboxamide involves the amidation of the corresponding carboxylic acid, 6-fluoropyridine-2-carboxylic acid. This can be achieved through a two-step process: activation of the carboxylic acid followed by reaction with ammonia. A plausible synthetic workflow is outlined below.
Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Applications in Drug Discovery and Medicinal Chemistry
The carboxamide functional group is recognized as a "privileged pharmacophore" in drug development, frequently found in FDA-approved drugs due to its ability to form key hydrogen bond interactions with biological targets. [11][12]When combined with a fluorinated pyridine scaffold, as in 6-Fluoropyridine-2-carboxamide, it creates a building block with significant potential for the synthesis of novel therapeutic agents.
The introduction of fluorine can enhance several key drug-like properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity.
-
Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes.
Fluoropyridine moieties have been incorporated into a variety of biologically active molecules, including those designed for radionuclide imaging. For instance, fluoropyridine derivatives have been used in the development of tracers for melanoma imaging. [13]The unique properties of 6-Fluoropyridine-2-carboxamide make it an attractive starting material or intermediate for the synthesis of compounds targeting a wide range of diseases, from infectious diseases to cancer. [14][15][16][17]
Safety and Handling
6-Fluoropyridine-2-carboxamide is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
6-Fluoropyridine-2-carboxamide is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a fluorinated pyridine ring and a carboxamide functional group provides a scaffold with tunable electronic properties and the potential for enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, highlighting its significance for researchers and professionals in the field of drug discovery and development.
References
- 6-Fluoropyridine-2-carboxamide - Pipzine Chemicals. (n.d.).
-
Calculated and experimental 13C NMR chemical shifts | Download Table. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
6-fluoropyridine-2-carboxylic acid - Stenutz. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved January 12, 2026, from [Link]
-
IR handout.pdf. (n.d.). Retrieved January 12, 2026, from [Link]
-
1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 15(7), 4711–4721. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridines and Quinolines. Organic Syntheses, 83, 157. [Link]
-
A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 12, 2026, from [Link]
- N-[2-[N-Ethyl-N-[2-(2-[18F]fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide. (2011). In Molecular Imaging and Contrast Agent Database (MICAD).
-
Shi, X., Zhou, Z., & Wu, J. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(5), 224–227. [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 12, 2026, from [Link]
-
A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]
-
IR Chart. (n.d.). Retrieved January 12, 2026, from [Link]
-
IR Absorption Table. (n.d.). Retrieved January 12, 2026, from [Link]
-
6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025, July 22). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025, August 10). PubMed. Retrieved from [Link]
-
Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. (2010, July 6). PubMed. Retrieved from [Link]
-
Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025, July 22). Bentham Science Publisher. Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]
-
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(2S,4R)-N-(6-Bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[1][18]aphthyridines. (2003, March 13). PubMed. Retrieved from [Link]
-
6-Bromopyridine-2-carboxamide. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
6-fluoropyridine-3-carboxamide (C6H5FN2O). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]
Sources
- 1. 6-Fluoropyridine-2-carboxamide | Properties, Uses, Safety, Supplier & Price China – High Purity API Intermediate [pipzine-chem.com]
- 2. 6-Fluoropyridine-2-carboxamide - CAS:369-03-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. N-[2-[N-Ethyl-N-[2-(2-[18F]fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]

